![molecular formula C34H34O8 B1432670 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside CAS No. 1393898-89-9](/img/structure/B1432670.png)
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside
Overview
Description
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside is a compound highly esteemed within the pharmaceutical industry, serving multifarious purposes . It is renowned for its exemplary chemical intermediary role, aiding in the research and development of pharmacological compounds that selectively combat targeted ailments .
Physical And Chemical Properties Analysis
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside is a solid at 20°C . It should be stored at temperatures between 0-10°C . Heat should be avoided .Scientific Research Applications
Synthesis Techniques and Applications
- The compound serves as a crucial intermediate in the synthesis of complex glycosides and oligosaccharides, demonstrating its utility in constructing carbohydrate molecules with specific biological functions. For instance, researchers have developed methods for the synthesis of glycosyl acceptors and donors, utilizing regioselective benzylation and glycosylation techniques to achieve desired structural configurations for further application in biochemical studies (Robina, López-Barba, & Fuentes, 1996).
Mechanistic Insights in Glycosylation Reactions
- Studies on glycosylation mechanisms have shown that compounds structurally related to 4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside play a significant role in understanding the stereoselectivity and reactivity of glycosylation reactions. This contributes to the development of more efficient synthetic routes for carbohydrate-based molecules with potential therapeutic applications (Chen & Kong, 2003).
Role in Synthesizing Biologically Active Compounds
- The structural features of such compounds facilitate the synthesis of biologically active molecules, including those with potential medicinal properties. For example, the synthesis of glycosides and derivatives that mimic natural substances or contribute to the development of vaccines and drugs illustrates the compound's utility in medicinal chemistry and drug development (Jenkins & Potter, 1996).
properties
IUPAC Name |
[5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O8/c1-37-27-17-19-28(20-18-27)40-34-32(42-33(36)26-15-9-4-10-16-26)31(39-22-25-13-7-3-8-14-25)30(35)29(41-34)23-38-21-24-11-5-2-6-12-24/h2-20,29-32,34-35H,21-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGGJNAQHYZAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 2-O-Benzoyl-3,6-di-O-benzyl-beta-D-glucopyranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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